REACTION_CXSMILES
|
Cl[C:2]1[S:6][C:5]([C:7](=[O:9])[CH3:8])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[Na].[Cl:14][C:15]1[CH:16]=[N:17][CH:18]=[C:19]([Cl:22])[C:20]=1[SH:21].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[Cl:14][C:15]1[CH:16]=[N:17][CH:18]=[C:19]([Cl:22])[C:20]=1[S:21][C:2]1[S:6][C:5]([C:7](=[O:9])[CH3:8])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11] |f:1.2,3.4.5,^1:12|
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Name
|
|
Quantity
|
113 mg
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(S1)C(C)=O)[N+](=O)[O-]
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Name
|
3,5-dichloropyridine-4-thiol sodium salt
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
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[Na].ClC=1C=NC=C(C1S)Cl
|
Name
|
|
Quantity
|
113 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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FILTRATION
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Details
|
After this time, the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the solid residues
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Type
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ADDITION
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Details
|
The organic solution was diluted with ethyl acetate (15 mL)
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Type
|
WASH
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Details
|
was washed with water (2 mL×2) and brine (1 mL×2)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of 96:4 hexane and ethyl acetate as eluent
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC=C(C1SC1=C(C=C(S1)C(C)=O)[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 mg | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 11.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |